TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE

Lipophilicity Drug-likeness Physicochemical property prediction

Late-stage methylation of pyrazole scaffolds often generates regioisomeric impurities, increasing purification costs. This Boc-protected 3-methyl-4-aminomethylpyrazole pre-installs the 3-methyl group for direct coupling, avoiding such issues. • 12.7× enhanced CYP2E1 binding (Kd₁ 11 µM vs 140 µM for des-methyl) aids kinase selectivity design. • ΔXLogP3 +0.4 fine-tunes oral bioavailability without adding H-bond acceptors. • Orthogonal Boc removal (t₁/₂ 2-5 min in TFA) compatible with Fmoc/Alloc for PROTAC assembly. • 95% purity, suitable for high-throughput parallel synthesis.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 1183233-93-3
Cat. No. B1530161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE
CAS1183233-93-3
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C10H17N3O2/c1-7-8(6-12-13-7)5-11-9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13)
InChIKeyJEYRUMGJGKFQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: Tert-Butyl N-[(3-Methyl-1H-Pyrazol-4-Yl)Methyl]Carbamate


tert-Butyl N-[(3-methyl-1H-pyrazol-4-yl)methyl]carbamate (CAS 1183233-93-3) is a Boc-protected aminomethyl pyrazole derivative with molecular formula C₁₀H₁₇N₃O₂ and molecular weight 211.26 g·mol⁻¹ [1]. The compound features a 3-methyl substituent on the pyrazole ring and a tert-butyl carbamate (Boc) protecting group at the 4-aminomethyl position, rendering it a versatile intermediate for medicinal chemistry and agrochemical synthesis . Its computed XLogP3 of 1.1 and topological polar surface area (TPSA) of 67 Ų position it within the favorable physicochemical space for CNS-penetrant and orally bioavailable lead-like scaffolds [1].

Why 3-Methyl Substitution Is Non-Interchangeable in Pyrazole SAR


Substituting the 3-methyl-1H-pyrazol-4-ylmethyl building block with an unsubstituted, N-methyl, or C5-methyl analog is not functionally equivalent due to quantifiable differences in lipophilicity and biological target engagement that cascade into downstream pharmacokinetic and pharmacodynamic outcomes [1]. The 3-methyl group confers a 0.4 log-unit increase in XLogP3 (Δ = 0.4) relative to the des-methyl analog, directly impacting membrane permeability and off-target binding profiles [2]. Published head-to-head enzyme kinetic data on the parent pyrazole scaffold demonstrate that 3-methyl substitution reduces the CYP2E1 dissociation constant (Kd₁) from 140 µM to 11 µM, a 12.7-fold enhancement in binding affinity that underscores the non-interchangeability of methylation patterns within the pyrazole series [3].

Quantitative Differentiation Evidence for the 3-Methyl Pyrazole Building Block


Elevated Lipophilicity vs. Unsubstituted Analog Enhances Membrane Permeability

The target compound's computed XLogP3 value of 1.1 represents a quantifiable increase in lipophilicity compared to the unsubstituted analog 4-(Boc-aminomethyl)pyrazole (CAS 1107620-72-3), which has an XLogP3 of 0.7 [1]. This ΔXLogP3 of +0.4, resulting solely from the 3-methyl substituent, is expected to translate into a measurable increase in passive membrane permeability and blood-brain barrier penetration potential, consistent with established correlations between logP and Caco-2 / PAMPA permeability [2]. The topological polar surface area remains identical at 67 Ų for both compounds [1], demonstrating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.

Lipophilicity Drug-likeness Physicochemical property prediction

Enhanced CYP2E1 Binding Affinity by 3-Methyl Substitution

In head-to-head enzyme kinetic studies, 3-methylpyrazole exhibited a CYP2E1 dissociation constant (Kd₁) of 11 µM (95% CI: 8.3–16 µM), whereas unsubstituted pyrazole displayed a Kd₁ of 140 µM (95% CI: 72–520 µM), representing a 12.7-fold increase in target-binding affinity [1]. This mixed cooperative-substrate inhibition mechanism was characterized using purified CYP2E1 enzyme in a reconstituted assay system [2]. The data constitute direct evidence that 3-methyl substitution on the pyrazole core profoundly enhances protein-ligand interaction strength, a feature retained when the scaffold is elaborated into more complex ligand architectures [3].

CYP2E1 inhibition Binding affinity Structure-activity relationship

Orthogonal Boc Deprotection Kinetics vs. Cbz and Fmoc Analogs

The tert-butyl carbamate (Boc) group undergoes complete deprotection within 10–30 minutes under standard conditions (TFA/DCM 1:1 v/v at 25 °C), whereas the benzyl carbamate (Cbz) analog requires catalytic hydrogenolysis (H₂, Pd/C) which is incompatible with many functional groups, and the fluorenylmethyloxycarbonyl (Fmoc) analog requires basic conditions (20% piperidine/DMF) that may promote pyrazole N-H deprotonation and side reactions [1]. Quantitative deprotection kinetics for Boc removal: t₁/₂ ≈ 2–5 min in 50% TFA/DCM, pseudo-first-order rate constant k ≈ 0.14–0.35 min⁻¹ at 25 °C [2]. This orthogonal lability allows sequential protecting group manipulation in complex multi-step syntheses without compromising the pyrazole N-H functionality .

Protecting group chemistry Orthogonal deprotection Solid-phase peptide synthesis

Enhanced Nucleophilic Reactivity Upon Boc Deprotection vs. Hindered Analogs

Upon quantitative Boc deprotection, the liberated primary amine at the 4-aminomethyl position of the 3-methyl-1H-pyrazol-4-yl scaffold exhibits a methylene spacer that electronically decouples the amine lone pair from the pyrazole π-system, preserving high nucleophilicity (pKa ≈ 9.5–10.5 expected for a benzylic-type primary amine) [1]. This contrasts with the N-methyl analog (tert-butyl N-((1-methyl-1H-pyrazol-4-yl)methyl)carbamate), whose N-methyl pyrazole exhibits a 0.3–0.5 unit lower pKa at the pyrazole N-H and altered tautomeric equilibrium, potentially modifying hydrogen-bond network formation in target binding pockets [2]. The 3-methyl-1H-pyrazole tautomer with the N-H at position 1 is the thermodynamically preferred form in solution (calculated free energy difference ΔG ≈ 1.2–1.8 kcal·mol⁻¹ favoring the 1H-tautomer), ensuring a predictable hydrogen-bond donor/acceptor profile upon incorporation into larger ligands [3].

Amine nucleophilicity Coupling efficiency MedChem building block

High-Value Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Optimization with Defined CYP2E1 Selectivity

Programs developing ATP-competitive kinase inhibitors where CYP2E1 off-target inhibition must be either minimized or exploited can leverage the 12.7-fold affinity difference between 3-methylpyrazole and unsubstituted pyrazole scaffolds [1]. The target compound serves as an advanced intermediate that pre-installs the 3-methyl group, enabling direct coupling to hinge-binding heterocycles via the Boc-protected aminomethyl handle. This avoids late-stage methylation steps that can introduce regioisomeric impurities and necessitate costly chromatographic separations. The quantifiable lipophilicity advantage (ΔXLogP3 = +0.4 vs. des-methyl analog) also facilitates tuning of overall lead lipophilicity toward the preferred range for oral bioavailability (LogD 1–3) without introducing additional heteroatom hydrogen-bond acceptors that could compromise kinase hinge-binding interactions [2].

PROTAC Linker Chemistry with Orthogonal Protection and Controlled Lipophilicity

The Boc protecting group on the target compound enables quantitative, clean deprotection under acidic conditions (t₁/₂ ≈ 2–5 min in 50% TFA/DCM) that is fully orthogonal to the Fmoc and Alloc protection strategies commonly employed in PROTAC ternary complex assembly [1]. The 3-methyl substitution contributes a ΔXLogP3 of +0.4 relative to the unsubstituted congener, a subtle but meaningful adjustment that can reduce non-specific binding and improve the physicochemical profile of PROTAC molecules without expanding TPSA beyond 67 Ų [2]. This makes the target compound a preferred building block for PROTAC programs requiring iterative linker optimization where each 0.1–0.2 logP unit can impact cellular permeability and degradation efficiency.

Agrochemical Lead Generation Targeting CYP51 or SDH Enzymes

The quantitative CYP2E1 binding data on the 3-methylpyrazole core (Kd₁ = 11 µM) provide proof-of-principle that the 3-methyl-1H-pyrazol-4-yl scaffold engages heme-containing enzyme active sites with measurable affinity [1]. Agrochemical discovery programs targeting fungal CYP51 (lanosterol 14α-demethylase) or succinate dehydrogenase (SDH) can utilize the target compound as a diversity-oriented synthesis precursor, coupling the deprotected amine with diverse carboxylic acid building blocks to generate focused libraries. The predictable tautomeric state of the 3-methyl-1H-pyrazol-4-yl scaffold ensures consistent hydrogen-bond donor presentation crucial for CYP51 heme-iron coordination, a feature that is ambiguous in the 1-methyl isomer [2]. Commercial availability at 95% purity from multiple suppliers ensures rapid procurement for high-throughput parallel synthesis campaigns.

Fragment-Based Drug Discovery and Structure-Guided Library Synthesis

The target compound's moderate lipophilicity (XLogP3 = 1.1), low TPSA (67 Ų), and molecular weight (211.26 Da) place it squarely within the Rule of Three (Ro3) criteria for fragment-like chemical matter [1]. Unlike the unsubstituted analog (XLogP3 = 0.7), the 3-methyl substitution provides an additional lipophilic contact point that can be exploited in fragment growing to improve affinity, without pushing the compound beyond Ro3 boundaries. The Boc group serves as a temporary protecting group that can be removed to reveal a primary amine suitable for direct bioconjugation, amide coupling, or installation of warheads for covalent inhibitor design. The quantitative CYP2E1 affinity data and tautomeric stability evidence support the use of this scaffold in structure-guided library design where predictable binding geometry and affinity contributions are paramount [2].

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